molecular formula C10H17NO3 B1465397 trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester CAS No. 1391573-83-3

trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester

Cat. No.: B1465397
CAS No.: 1391573-83-3
M. Wt: 199.25 g/mol
InChI Key: AOBPUXQRQBUHRM-UHFFFAOYSA-N
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Description

Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester typically involves the esterification of trans-4-hydroxycyclohexylacetic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production scale and reduce the cost of manufacturing.

Chemical Reactions Analysis

Types of Reactions

Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trans-4-hydroxycyclohexylcarboxylic acid.

    Reduction: Formation of trans-4-hydroxycyclohexylmethanol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trans-4-Hydroxycyclohexylacetic acid: A precursor in the synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester.

    Trans-4-Hydroxy-L-proline: Another hydroxylated cyclohexane derivative with applications in medicinal chemistry.

Uniqueness

Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is unique due to its combination of a hydroxyl group, a carbamic acid ester, and an allyl group

Properties

IUPAC Name

prop-2-enyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8-9,12H,1,3-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBPUXQRQBUHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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